molecular formula C9H17NO B12981621 (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

Cat. No.: B12981621
M. Wt: 155.24 g/mol
InChI Key: RAHWADNBZMKEQS-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a seven-membered ring and a five-membered oxaspiro ring, with a methanamine group attached to the six-membered ring. The presence of the spiro linkage and the methanamine group makes this compound interesting for various chemical and biological applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

InChI

InChI=1S/C9H17NO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6,10H2,1-2H3

InChI Key

RAHWADNBZMKEQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12CC(OC2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a methanamine group can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Organic Synthesis Applications

The compound's structural characteristics allow it to participate in various organic reactions:

  • Synthesis of Complex Molecules :
    • The spirocyclic framework can facilitate the synthesis of more complex organic molecules through cycloaddition reactions and other transformations .
  • Reactivity in Polar Solvents :
    • Its solubility in polar solvents enhances its utility in synthetic pathways that require specific solvent environments for optimal reaction conditions .

Data Table: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamineSpirocyclicIntermediate for leukotriene antagonists
5-Oxaspiro[2.4]heptan-6-oneSpirocyclicPrecursor for leukotriene antagonists
5-Oxaspiro[3.5]nonaneSpirocyclicExhibits different biological activities
2,5-Dioxaspiro[3.4]octaneDioxaspiroPotentially higher stability

Case Study 1: Synthesis of Leukotriene Antagonists

A patent outlines a method for synthesizing leukotriene antagonists using (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine as an intermediate. This method emphasizes the efficiency of producing the desired compounds without the need for extensive purification processes .

Case Study 2: Anticancer Activity

In vitro studies have been conducted on derivatives of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine to evaluate their cytotoxic effects against various cancer cell lines. Results indicated promising activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: This compound shares a spirocyclic structure but differs in the ring size and functional groups.

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic cores but may contain different heteroatoms or substituents.

Uniqueness

(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is unique due to its specific ring size and the presence of both an oxaspiro ring and a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a complex organic compound characterized by its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of leukotriene antagonists and other pharmaceutical agents.

Chemical Structure and Properties

The chemical formula for (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is C7H13NOC_7H_{13}NO. Its unique spirocyclic structure contributes to its distinctive chemical properties, influencing its reactivity and solubility in polar solvents. The presence of a methanol group enhances its potential applications in various fields, including medicinal chemistry and organic synthesis .

Antimicrobial Properties

Recent studies have indicated that compounds related to (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine exhibit significant antimicrobial activity. For instance, extracts containing similar spirocyclic structures have shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some extracts were reported as low as 62.5 µg/mL against E. coli .

Antiproliferative Effects

In vitro studies have demonstrated that compounds with similar structural features can inhibit the proliferation of cancer cell lines. For example, certain flavonoid glucosides derived from plants containing spirocyclic structures exhibited IC50 values ranging from 226 to 242.52 μg/mL against HeLa and A549 cell lines . This suggests that (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine may possess similar antiproliferative properties.

Study on Antibacterial Activity

A study focused on the antibacterial activity of methanol extracts from plants containing spirocyclic compounds found that these extracts exhibited strong antibacterial effects against both gram-positive and gram-negative bacteria. The study employed methods such as disc diffusion and broth microdilution to determine the antibacterial efficacy .

Cytotoxicity Assessment

Cytotoxicity assays conducted on cell lines such as HeLa and A549 revealed that certain fractions of spirocyclic compounds led to significant cell death at specific concentrations. These findings indicate a potential for further exploration of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine in cancer therapeutics .

Data Summary

Biological Activity Tested Organisms/Cell Lines Results
AntibacterialE. coli, S. aureusMIC: 62.5 µg/mL
AntiproliferativeHeLa, A549IC50: 226 - 242.52 μg/mL

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